molecular formula C16H14N4O2 B2808351 3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 866040-14-4

3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2808351
CAS No.: 866040-14-4
M. Wt: 294.314
InChI Key: ZBUKDKMFNYWKAY-UHFFFAOYSA-N
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Description

3-[3-(1H-Imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a substituted imidazole-propyl chain. The benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold consists of a fused benzofuran and pyrimidinone system, which is structurally analogous to bioactive thieno- and benzothienopyrimidinone derivatives reported in the literature .

Properties

IUPAC Name

3-(3-imidazol-1-ylpropyl)-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16-15-14(12-4-1-2-5-13(12)22-15)18-11-20(16)8-3-7-19-9-6-17-10-19/h1-2,4-6,9-11H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKDKMFNYWKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by its coupling with a benzofuro-pyrimidine precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve these goals.

Chemical Reactions Analysis

3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to 150°C). The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-[3-(1H-imidazol-1-yl)propyl] benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. The imidazole moiety is known for its role in enhancing the biological activity of various drugs. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Case Study : A study published in MDPI highlighted the synthesis of novel complexes involving imidazole derivatives that demonstrated potent anticancer activity against specific cancer lines, suggesting a potential therapeutic role for the title compound in oncology treatments .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research has indicated that benzofuro-pyrimidine derivatives can exhibit activity against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
3-[3-(1H-imidazol-1-yl)propyl] benzofuro[3,2-d]pyrimidin-4(3H)-oneGram-positive bacteria
5-(1H-imidazol-1-yl)-benzofuro[3,2-d]pyrimidineFungi

Biochemical Applications

1. Enzyme Inhibition
The structural features of 3-[3-(1H-imidazol-1-yl)propyl] benzofuro[3,2-d]pyrimidin-4(3H)-one suggest potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.

Case Study : Research has shown that imidazole-based compounds can effectively inhibit enzymes such as kinases and phosphatases, which are crucial targets in drug development for diseases like cancer and diabetes .

Structural Studies

The crystal structure of related imidazole-containing compounds has been extensively studied to understand their interactions at the molecular level. This knowledge aids in the design of more effective derivatives.

Data Table: Structural Insights from Crystal Studies

Compound NameCrystal Structure InsightsReference
1,4-bis(1H-imidazol-3-ium-1-yl)benzeneCoplanarity of imidazole rings
3-[3-(1H-imidazol-1-yl)propyl] benzofuro[3,2-d]pyrimidin-4(3H)-onePotential for hydrogen bonding interactions

Mechanism of Action

The mechanism of action of 3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzofuro-pyrimidine moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antiproliferative and antimicrobial activities .

Comparison with Similar Compounds

Core Structure Variations

A. Benzofuropyrimidinone vs. Benzothienopyrimidinone

  • Target Compound : The benzofuro[3,2-d]pyrimidin-4(3H)-one core contains an oxygen atom in the fused benzofuran ring.
  • Analog (): The benzothieno[3,2-d]pyrimidin-4(3H)-one core replaces oxygen with sulfur in the fused ring (e.g., 2-(1H-imidazol-1-yl)-3-isopropyl derivative) . Impact: Sulfur’s larger atomic radius and lower electronegativity may alter electronic properties, bioavailability, and binding affinity. Benzothieno derivatives exhibit antiviral and antibacterial activities, suggesting the target compound could share similar applications .

B. Thienopyrimidinone Derivatives ()

  • Compounds such as 3a (2,6-bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one) and 3b (2,6-bis(3-hydroxyphenyl)-3-methyl analog) feature a thieno[3,2-d]pyrimidinone core . Impact: The thieno core’s sulfur atom may enhance π-stacking interactions compared to the benzofuro core. Methoxy and hydroxy substituents on the phenyl rings influence polarity and melting points (e.g., 3a: 148–150°C vs. 3b: 303–304°C) .
Substituent Effects

A. Imidazole vs. Piperidine/Alkyl Groups

  • Target Compound : The 3-(1H-imidazol-1-yl)propyl group introduces a polar, aromatic side chain capable of hydrogen bonding and metal coordination .
  • Analog (): 3-(1-Piperidinylmethyl)[1]benzothieno[3,2-d]pyrimidin-4(3H)-one substitutes imidazole with a piperidine group .

B. Aryl and Alkyl Substituents ()

  • Methoxy (3a ) and hydroxy (3b ) phenyl groups increase hydrophilicity and melting points (e.g., 3b ’s 303–304°C vs. 3a ’s 148–150°C) .
  • Methyl groups (e.g., 3a ) enhance lipophilicity, which could improve blood-brain barrier penetration in drug design .

Biological Activity

3-[3-(1H-imidazol-1-yl)propyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article explores its properties, synthesis, and biological effects based on recent research findings.

  • Molecular Formula : C16H14N4O2
  • Molecular Weight : 294.31 g/mol
  • CAS Number : 866040-14-4
  • Boiling Point : Approximately 560.1 °C (predicted)
  • Density : 1.39 g/cm³ (predicted)
  • pKa : 6.97 (predicted) .

Synthesis

The synthesis of 3-[3-(1H-imidazol-1-yl)propyl] benzofuro[3,2-d]pyrimidin-4(3H)-one involves complex organic reactions that typically include the condensation of various precursor compounds. For example, the reaction of imidazole derivatives with benzofuro-pyrimidine frameworks has been documented, leading to the formation of this compound in moderate yields .

Antitumor Activity

Research indicates that compounds related to the imidazole and benzofuro-pyrimidine structures exhibit significant antitumor properties. Specifically, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, one study reported moderate in vitro activity against human ovarian carcinoma cells (A2780), with IC50 values indicating effective cytotoxicity .

The biological activity of 3-[3-(1H-imidazol-1-yl)propyl] benzofuro[3,2-d]pyrimidin-4(3H)-one may be attributed to its ability to interact with specific biological targets within cancer cells. The imidazole moiety is known for its role in enzyme inhibition and receptor modulation, which could contribute to the observed antitumor effects .

Other Biological Effects

In addition to antitumor activity, related compounds have demonstrated potential as growth protectors in agricultural applications. For example, novel complexes containing imidazolpropyl groups have been evaluated for their efficacy in protecting wheat seedlings from environmental stressors . This suggests a broader biological relevance beyond oncology.

Study on Antitumor Activity

In a comparative study, various imidazole-based compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that structural modifications significantly influenced their potency. The specific compound under review showed promising results in inhibiting cell proliferation and inducing apoptosis in targeted cancer cells .

Agricultural Application Study

Another study focused on the application of imidazole-containing compounds as seed protectors. The synthesized complexes were tested for their ability to enhance seedling growth and resilience against pathogens. The findings revealed that these compounds could serve as effective bioregulators in agricultural settings, promoting healthier crop development .

Q & A

Q. What are the key steps in synthesizing 3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one?

The synthesis typically involves two stages:

  • Core Formation : Construct the benzofuro[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted benzofuran and pyrimidine precursors. Reaction conditions (e.g., acid catalysis, temperature ~100–120°C) are critical for regioselectivity and yield .
  • Substituent Introduction : The 3-(1H-imidazol-1-yl)propyl group is introduced via nucleophilic substitution or alkylation. For example, reacting the core with 3-(imidazol-1-yl)propyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
    Key Considerations : Optimize solvent polarity and catalyst choice to minimize byproducts. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structure of this compound validated post-synthesis?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the presence of the imidazole proton (~7.5–8.5 ppm) and benzofuropyrimidinone carbonyl (C=O ~165–170 ppm) .
    • LCMS/HPLC : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positioning, as demonstrated for analogous benzofuropyrimidinones .

Q. What are the preliminary biological screening strategies for this compound?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or antimicrobial targets (e.g., bacterial DNA gyrase) using fluorescence-based assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with control compounds like Olmutinib, a known pyrimidinone derivative .

Advanced Research Questions

Q. How can reaction yields be optimized for the imidazole-propyl substitution step?

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd(OAc)₂ with PPh₃ ligand in DMF improves cross-coupling yields .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of the imidazole group. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time .
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound thiourea) to remove excess alkylating agents .

Q. How do electronic properties of the imidazole group influence biological activity?

  • Computational Modeling : Perform DFT calculations to analyze charge distribution. The imidazole ring’s electron-rich N-atoms facilitate hydrogen bonding with enzyme active sites (e.g., cytochrome P450) .
  • Structure-Activity Relationship (SAR) : Compare analogues with pyrazole or triazole substituents. Imidazole derivatives show 2–3× higher potency in antimicrobial assays, likely due to enhanced π-π stacking .

Q. How to resolve contradictions in reported biological data for similar compounds?

  • Meta-Analysis : Cross-reference datasets from multiple studies. For example, discrepancies in IC₅₀ values for thienopyrimidinones may arise from assay conditions (e.g., serum concentration variations) .
  • Dose-Response Repetition : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected targets (e.g., EGFR inhibition) .

Q. What analytical methods are suitable for stability studies under physiological conditions?

  • Forced Degradation : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via UPLC-MS to identify labile groups (e.g., ester or amide bonds) .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using LC-MS/MS. The imidazole-propyl group may exhibit hydrolysis in acidic conditions .

Q. Methodological Notes

  • Key References : Synthesis (), SAR (), analytical methods ().

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